molecular formula C10H7ClN2O2 B13935600 4-Chloro-6-methyl-5-nitroquinoline CAS No. 145363-65-1

4-Chloro-6-methyl-5-nitroquinoline

Cat. No.: B13935600
CAS No.: 145363-65-1
M. Wt: 222.63 g/mol
InChI Key: CAHQMPRFOGXHBB-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-nitroquinoline is a heterocyclic aromatic compound characterized by a quinoline backbone substituted with chlorine at position 4, a methyl group at position 6, and a nitro group at position 3. Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group (-NO₂), which enhances electrophilic substitution resistance, and the chloro (-Cl) and methyl (-CH₃) groups, which modulate steric and electronic effects .

Properties

CAS No.

145363-65-1

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-6-methyl-5-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-9(10(6)13(14)15)7(11)4-5-12-8/h2-5H,1H3

InChI Key

CAHQMPRFOGXHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CN=C2C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-nitroquinoline can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-methyl-5-nitroaniline with suitable reagents under controlled conditions . The reaction typically involves the use of solvents such as alcohol and catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties
Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Reactivity/Applications
4-Chloro-6-methyl-5-nitroquinoline C₁₀H₇ClN₂O₂ Cl (4), CH₃ (6), NO₂ (5) Not Reported Intermediate in drug synthesis
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ Cl (4), OCH₃ (6,7) 130–131 Antimalarial precursor
6-Methyl-5-nitroquinoline C₁₀H₈N₂O₂ CH₃ (6), NO₂ (5) Not Reported GC retention time: 277.76
Ethyl 4-chloro-2-methylquinoline-6-carboxylate C₁₃H₁₂ClNO₂ Cl (4), CH₃ (2), COOEt (6) Not Reported Ester hydrolysis studies
6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine C₁₁H₁₀ClN₅O₂ Cl (6), NO₂ (5), NMePh (4) Not Reported Pyrimidine-based kinase inhibitor
Key Observations :
  • Electron Effects: The nitro group at position 5 in this compound deactivates the aromatic ring, reducing electrophilic substitution compared to analogues like 4-Chloro-6,7-dimethoxyquinoline, where methoxy groups (-OCH₃) are electron-donating .
  • Functional Group Diversity: Carboxylate esters (e.g., Ethyl 4-chloro-2-methylquinoline-6-carboxylate) enable hydrolysis to carboxylic acids, a pathway absent in nitro- or chloro-only derivatives .

Physicochemical Properties

  • Thermal Stability: 4-Chloro-6,7-dimethoxyquinoline exhibits a high melting point (130–131°C) due to intramolecular H-bonding (C8–H8⋯Cl1), a feature absent in nitro-dominated analogues .
  • Chromatographic Behavior: 6-Methyl-5-nitroquinoline has a gas chromatography retention index (RI) of 277.76 on a non-polar SE-52 column, suggesting higher volatility than halogenated derivatives .

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